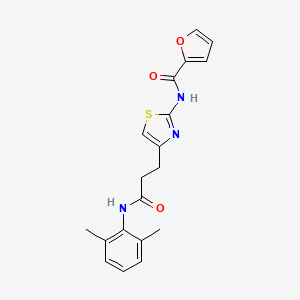

N-(4-(3-((2,6-dimethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[3-(2,6-dimethylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-12-5-3-6-13(2)17(12)21-16(23)9-8-14-11-26-19(20-14)22-18(24)15-7-4-10-25-15/h3-7,10-11H,8-9H2,1-2H3,(H,21,23)(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUHZCJJDDYFFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((2,6-dimethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a furan boronic acid derivative.

Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of N-(4-(3-((2,6-dimethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For example, a study demonstrated its effectiveness in inhibiting the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro tests revealed that it is effective against several bacterial strains, including multi-drug resistant pathogens. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell death. This property positions it as a candidate for developing new antibiotics.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects in animal models. It was found to significantly reduce markers of inflammation such as TNF-alpha and IL-6 in induced inflammatory conditions. This suggests potential applications in treating chronic inflammatory diseases.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Anticancer Study | Evaluate cytotoxic effects on cancer cells | Induced apoptosis in breast cancer cells; significant reduction in cell viability |

| Antimicrobial Study | Test efficacy against resistant bacteria | Effective against E. coli and Staphylococcus aureus; disrupted membrane integrity |

| Anti-inflammatory Study | Assess impact on inflammatory markers | Reduced TNF-alpha and IL-6 levels in animal models; potential for chronic inflammation treatment |

Mechanism of Action

The mechanism of action of N-(4-(3-((2,6-dimethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole and furan rings could facilitate binding to specific molecular targets, while the carboxamide group could participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

N-(4-(3-((2,6-dimethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide: Similar structure but with a benzamide group instead of a furan ring.

N-(4-(3-((2,6-dimethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The presence of both a thiazole and a furan ring in N-(4-(3-((2,6-dimethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide makes it unique compared to other similar compounds. This combination of rings can confer unique chemical and biological properties, potentially leading to novel applications.

Biological Activity

N-(4-(3-((2,6-dimethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activities, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a thiazole moiety, and an amine group. Its molecular formula is , with a molecular weight of approximately 378.47 g/mol.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), HT-29 (colorectal cancer), and MCF-7 (breast cancer).

- IC50 Values : The compound showed varying degrees of potency across different cell lines, with some derivatives exhibiting IC50 values in the low micromolar range, indicating strong growth inhibition.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HeLa | 0.5 | CA-4 |

| MDA-MB-231 | 0.8 | CA-4 |

| A549 | 1.5 | CA-4 |

| HT-29 | 3.0 | CA-4 |

| MCF-7 | 1.0 | CA-4 |

These findings suggest that the compound may act through mechanisms involving tubulin disruption and histone deacetylase (HDAC) inhibition, which are critical pathways in cancer progression .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to various diseases:

- Histone Deacetylases (HDACs) : In vitro studies have shown that it can inhibit HDAC activity, leading to increased acetylation of histones, which is associated with gene expression modulation.

- Cyclooxygenase (COX) : Some derivatives have been assessed for their anti-inflammatory properties through COX inhibition.

Case Studies

Several studies have documented the biological effects of related compounds:

- GABA Modulation : A related compound increased GABA levels significantly while inhibiting GABA transaminase in both in vitro and ex vivo settings. This highlights the potential neuroprotective effects of such derivatives .

- Diabetes Management : Certain analogs have been identified as agonists for GPR40, a receptor involved in insulin secretion, suggesting their utility in managing diabetes .

Q & A

Q. Advanced Research Focus

- Crystal Growth : Use slow evaporation of a DMF/ethanol solution to obtain single crystals .

- Data Collection : Perform at 292 K with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Achieve R-factors <0.05 using software like SHELXL. Confirm bond lengths (mean C–C = 0.003 Å) and angles .

What in vitro assays are appropriate for preliminary evaluation of its antimicrobial activity?

Q. Basic Research Focus

- Broth Microdilution : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (E. coli) strains per CLSI guidelines .

- Zone of Inhibition : Agar diffusion assays at 100 µg/mL to screen broad-spectrum activity .

- Cytotoxicity : Pair with mammalian cell lines (e.g., HEK293) to assess selectivity .

How to optimize reaction conditions to improve synthesis yield and scalability?

Q. Advanced Research Focus

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane for intermediate stability .

- Catalysis : Explore Lewis acids (e.g., ZnCl2) for thiazole cyclization efficiency .

- Workup : Replace column chromatography with recrystallization (methanol/water) for cost-effective scale-up .

What are common byproducts or impurities formed during synthesis, and how to characterize them?

Q. Advanced Research Focus

- Byproducts : Unreacted starting materials (e.g., free thiazole amines) or hydrolysis products (e.g., carboxylic acids from ester intermediates) .

- Detection : Use HPLC-MS to identify low-abundance impurities (<1%) .

- Mitigation : Optimize reaction time (e.g., 1–3 min for cyclization to prevent side reactions) .

How do structural modifications (e.g., substituent variations on the thiazole or furan rings) influence bioactivity?

Q. Advanced Research Focus

- Thiazole Modifications : Electron-withdrawing groups (e.g., Cl) enhance antibacterial activity by increasing membrane permeability .

- Furan Substitutions : Methyl groups at C2/C5 improve metabolic stability compared to unsubstituted furans .

- SAR Studies : Synthesize analogs (e.g., 4g–4n in ) and correlate substituent effects with MIC values .

What in silico ADMET profiling methods are applicable to prioritize this compound for in vivo studies?

Q. Advanced Research Focus

- Pharmacokinetics : Use SwissADME to predict logP (optimal range: 2–5), CYP450 interactions, and blood-brain barrier penetration .

- Toxicity : ProTox-II for hepatotoxicity risk assessment based on structural alerts (e.g., nitro groups) .

- Bioavailability : Molecular dynamics simulations to estimate solubility and plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.